2,4-Dimethyl-3-fluorobenzoic acid

Overview

Description

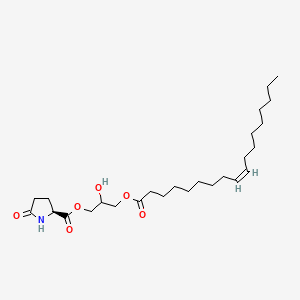

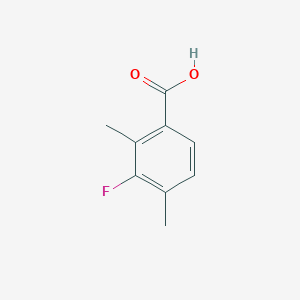

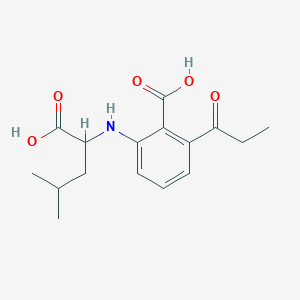

2,4-Dimethyl-3-fluorobenzoic acid is a chemical compound with the molecular formula C9H9FO2 and a molecular weight of 168.17 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C9H9FO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3,(H,11,12) . This indicates that the molecule consists of a benzoic acid group with fluorine and two methyl groups attached to the benzene ring. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications

Rapid Solid Phase Synthesis for PET Imaging

A novel approach for radiolabelling short peptides with fluorobenzoic acid for use in PET imaging was developed, significantly enhancing the application of peptides in PET. This method involved synthesizing linear peptides and labeling them in situ with fluorobenzoic acid, yielding high radiochemical purity without the need for HPLC purification. This technique could potentially advance the use of PET imaging peptides in medical diagnostics and research (Sutcliffe-Goulden et al., 2002).

Fluorescent Quenching Detection

Fluorobenzoic acid derivatives have been applied in the development of exclusive fluorescence sensors. One study synthesized a compound from commercial fluorene, which demonstrated high efficiency for detecting nitrophenol and acetate ions, showcasing its potential as a sensitive fluorescence sensor (Ni et al., 2016).

Crystallographic Studies

Research into the conformational polymorphism of molecular complexes involving fluorobenzoic acid revealed significant insights into the packing of dimeric units and the role of hydrogen bonds in determining polymorph structures. Such studies are crucial for understanding the structural aspects of molecular compounds, which can influence their chemical behavior and application potential (Thomas et al., 2011).

Development of Lanthanide Complexes

The construction of lanthanide complexes with fluorobenzoic acid has been explored for their thermodynamic and fluorescent properties. These complexes exhibit potential applications in materials science and optical technologies due to their distinct thermal behavior and fluorescence capabilities (Du et al., 2021).

Luminescence Sensing

Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate and fluorobenzoic acid have been synthesized for luminescence sensing of chemicals. These frameworks demonstrate the ability to selectively sense benzaldehyde derivatives, indicating their potential use in chemical sensing and environmental monitoring (Shi et al., 2015).

Safety and Hazards

The safety information for 2,4-Dimethyl-3-fluorobenzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

Mechanism of Action

Target of Action

Benzoic acid derivatives are known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that benzoic acid derivatives can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

Benzoic acid derivatives are known to influence various biochemical pathways, depending on their specific targets .

Result of Action

The interaction of benzoic acid derivatives with their targets can lead to changes in cellular function and potentially influence disease progression .

Biochemical Analysis

Biochemical Properties

2,4-Dimethyl-3-fluorobenzoic acid plays a role in biochemical reactions primarily as a substrate or inhibitor. It interacts with enzymes such as benzoate-1,2-dioxygenase, which catalyzes the hydroxylation of benzoic acid derivatives. This interaction leads to the formation of fluorinated catechols, which can further participate in metabolic pathways . The nature of these interactions involves the binding of this compound to the active site of the enzyme, where it undergoes chemical transformation.

Cellular Effects

The effects of this compound on cells include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound can influence the activity of key signaling molecules, leading to changes in cellular responses. For example, it may affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic flux within the cell . Additionally, this compound can impact cellular metabolism by modifying the levels of specific metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor of certain enzymes, preventing their normal function. This inhibition can lead to a cascade of molecular events, ultimately affecting cellular processes. For instance, the binding of this compound to an enzyme’s active site can block substrate access, thereby reducing the enzyme’s activity . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH. Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, where cells may alter their metabolic pathways to compensate for the presence of the compound . These temporal effects are crucial for understanding the long-term impact of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. As the dosage increases, the effects become more pronounced. High doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular responses.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to fluorinated catechols. Enzymes such as benzoate-1,2-dioxygenase play a key role in this process, catalyzing the initial hydroxylation step . The resulting catechols can undergo further metabolic transformations, leading to the formation of various metabolites. These pathways are essential for understanding the metabolic fate of this compound and its impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its overall efficacy and impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its specific cellular effects.

properties

IUPAC Name |

3-fluoro-2,4-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQYXSNDQKZGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654285 | |

| Record name | 3-Fluoro-2,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26583-81-3 | |

| Record name | 3-Fluoro-2,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R,7S)-1-(3-fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1498649.png)

![Disodium;[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1498659.png)

![3,3'-(9-Octadecenylimino)bis[2-hydroxypropyltrimethylammonium] dichloride](/img/structure/B1498664.png)

![1-(3-Methylbicyclo[2.2.1]hept-2-YL)propyl acetate](/img/structure/B1498665.png)